3-(trifluoromethyl)quinoline-8-carboxylic Acid

Catalog No.
S1900098
CAS No.
588702-66-3
M.F
C11H6F3NO2
M. Wt
241.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(trifluoromethyl)quinoline-8-carboxylic Acid

CAS Number

588702-66-3

Product Name

3-(trifluoromethyl)quinoline-8-carboxylic Acid

IUPAC Name

3-(trifluoromethyl)quinoline-8-carboxylic acid

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17)

InChI Key

ZBVKRLUVHQGYGA-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F
  • Fluorine Substitution

    The presence of the trifluoromethyl (CF3) group on the molecule introduces an electron-withdrawing effect. This can influence the molecule's interaction with other molecules, potentially making it a candidate for studies in medicinal chemistry or materials science .

  • Heterocyclic Ring

    The quinoline ring system is a common scaffold in many biologically active molecules. Having a carboxylic acid group attached at position 8 (C8) could be of interest for researchers investigating new ligands or enzyme inhibitors .

3-(Trifluoromethyl)quinoline-8-carboxylic acid is a compound characterized by its unique trifluoromethyl group attached to the quinoline structure. The molecular formula for this compound is C₁₁H₆F₃N₁O₂, with a molecular weight of 241.17 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and a carboxylic acid functional group at the 8-position of the quinoline. The presence of the trifluoromethyl group enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and material science.

Typical of carboxylic acids and quinolines. Notable reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form the corresponding quinoline.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

Research indicates that 3-(trifluoromethyl)quinoline-8-carboxylic acid exhibits significant biological activities, particularly in antimicrobial and antitumor domains. Studies have shown that derivatives of this compound can inhibit bacterial growth and may possess antitubercular properties. For instance, compounds derived from quinoline structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing promising results in preliminary screenings .

Multiple synthesis strategies have been reported for 3-(trifluoromethyl)quinoline-8-carboxylic acid:

  • Starting from Quinoline Derivatives: The synthesis often begins with commercially available quinoline derivatives, which are then functionalized at the 8-position through various methods such as Friedlander synthesis or electrophilic aromatic substitution.
  • Trifluoromethylation: This step introduces the trifluoromethyl group, commonly achieved through methods like the use of trifluoromethylating agents (e.g., trifluoromethyl iodide) in the presence of suitable catalysts.
  • Carboxylation: Finally, carboxylation can be performed using carbon dioxide under specific conditions to yield 3-(trifluoromethyl)quinoline-8-carboxylic acid.

These methods are vital for producing this compound in sufficient yields for research and application.

3-(Trifluoromethyl)quinoline-8-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: It serves as a scaffold for developing new antimicrobial and anticancer agents.
  • Material Science: Its unique chemical properties make it suitable for creating advanced materials with specific electronic or optical characteristics.
  • Chemical Research: This compound is utilized as a reagent in organic synthesis and medicinal chemistry.

Interaction studies involving 3-(trifluoromethyl)quinoline-8-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and spectroscopic methods to understand how this compound interacts with enzymes or receptors associated with diseases like tuberculosis or cancer. The results from these studies help in elucidating its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 3-(trifluoromethyl)quinoline-8-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
2-(Trifluoromethyl)quinoline-3-carboxylic acid587886-26-80.98Different position of the carboxylic group
2-Trifluoromethylnicotinic acid131747-43-80.92Contains a pyridine ring instead of quinoline
2,5-Bis(trifluoromethyl)nicotinic acid1211540-86-10.91Contains two trifluoromethyl groups
2-(Difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid1361731-27-20.91Contains both difluoromethyl and trifluoromethyl groups
2,4-Bis(trifluoromethyl)nicotinic acid1804143-02-90.91Similar trifluoromethyl substitution pattern

The uniqueness of 3-(trifluoromethyl)quinoline-8-carboxylic acid lies in its specific combination of functional groups and its position on the quinoline ring, which influences its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

2.6

Wikipedia

3-(trifluoromethyl)quinoline-8-carboxylic Acid

Dates

Modify: 2023-08-16

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